2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride
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Overview
Description
“2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2172475-28-2. It has a molecular weight of 204.61 . The IUPAC name for this compound is 2-ethylidene-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O3.ClH/c1-2-5-8-3-4(7(11)12)6(10)9-5;/h2-3,8H,1H3,(H,9,10)(H,11,12);1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antimicrobial Activity
A study conducted by Shastri and Post (2019) explored the synthesis of novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids. They reported that these compounds exhibited significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019).
Synthesis and Chemical Reactions
- Kappe and Roschger (1989) investigated various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives (Biginelli-compounds), including the site of methylation and acylation (Kappe & Roschger, 1989).
- Sherif et al. (1993) described the synthesis of thiazolopyrimidines and thiazolodipyrimidines from ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, leading to various novel compounds (Sherif et al., 1993).
Crystal Structure and Theoretical Calculations
- Mohideen et al. (2008) studied the crystal structure of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which is part of a group of compounds with a broad spectrum of biological activities (Mohideen et al., 2008).
- Pekparlak et al. (2018) performed spectroscopic characterization and density functional theory calculations on Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, providing insights into the molecular geometry and vibrational frequencies of this compound (Pekparlak et al., 2018).
Novel Synthetic Pathways
- Fesenko et al. (2010) reported the synthesis of ethyl 4-methyl-2-oxo-7-phenylthio-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylate and ethyl 6-methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, highlighting the effect of thiophenol on the reaction pathway of similar compounds (Fesenko et al., 2010).
Mechanism of Action
Target of Action
The primary target of 2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid . Inhibition of XO is a key strategy in the treatment of hyperuricemia-associated diseases .
Mode of Action
The compound interacts with XO by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions inhibit the activity of XO, thereby reducing the production of uric acid .
Biochemical Pathways
By inhibiting XO, the compound affects the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine, and xanthine to uric acid . This results in a decrease in uric acid levels, which can be beneficial in conditions such as gout and other hyperuricemia-associated diseases .
Result of Action
The inhibition of XO by this compound leads to a decrease in uric acid levels . This can help alleviate symptoms associated with hyperuricemia, such as gout .
Properties
IUPAC Name |
2-ethyl-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-2-5-8-3-4(7(11)12)6(10)9-5;/h3H,2H2,1H3,(H,11,12)(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMFTQIINBHXQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=O)N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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